Chemical structure and molecular weight of 8-Ethyl-2,6-dimethyl-1H-purine
Chemical structure and molecular weight of 8-Ethyl-2,6-dimethyl-1H-purine
An In-depth Technical Guide to 8-Ethyl-2,6-dimethyl-1H-purine: Structure, Synthesis, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the chemical and biological landscape of 8-Ethyl-2,6-dimethyl-1H-purine. With full editorial control, this document is structured to deliver an in-depth understanding of the molecule, from its fundamental properties to its potential as a pharmacophore.
Introduction: The Purine Scaffold in Drug Discovery
The purine framework, a fusion of pyrimidine and imidazole rings, is one of the most ubiquitous N-heterocycles in nature. It forms the backbone of essential biomolecules such as nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules.[1] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.[1][2] Modifications at the 2, 6, 8, and 9 positions of the purine ring have yielded compounds with highly specific biological activities.[3][4] This guide focuses on the 2,6,8-trisubstituted derivative, 8-Ethyl-2,6-dimethyl-1H-purine, exploring its chemical characteristics and postulating its therapeutic potential based on established structure-activity relationships within the purine family.
Chemical Structure and Physicochemical Properties
The unique substitution pattern of 8-Ethyl-2,6-dimethyl-1H-purine defines its chemical identity and is expected to influence its biological interactions.
Molecular Structure:
Caption: Chemical structure of 8-Ethyl-2,6-dimethyl-1H-purine.
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of 8-Ethyl-2,6-dimethyl-1H-purine. While some data is derived from chemical databases, other properties are estimated based on its structure, as experimental data is not widely published.
| Property | Value | Source |
| IUPAC Name | 8-Ethyl-2,6-dimethyl-1H-purine | - |
| CAS Number | 863877-55-8 | [5] |
| Molecular Formula | C₉H₁₂N₄ | Calculated |
| Molecular Weight | 176.22 g/mol | Calculated |
| Exact Mass | 176.106197 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (predicted) | - |
Synthesis and Characterization
The synthesis of 8-substituted purines is well-established, with the Traube purine synthesis being a versatile and widely used method.[6][7] This approach involves the cyclization of a substituted 4,5-diaminopyrimidine with a one-carbon synthon to form the imidazole ring.[8][9]
Proposed Synthetic Pathway:
A logical synthetic route to 8-Ethyl-2,6-dimethyl-1H-purine is via the Traube synthesis, starting from 2,6-dimethyl-4,5-diaminopyrimidine. The 8-ethyl group can be introduced by cyclization with a propionyl source.
Caption: Proposed synthetic workflow for 8-Ethyl-2,6-dimethyl-1H-purine.
Experimental Protocol: Traube Synthesis
This protocol is a generalized procedure based on established methods for 8-alkylpurine synthesis.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dimethyl-4,5-diaminopyrimidine (1.0 eq) in an excess of propanoic anhydride (5-10 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 140-150°C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10]
-
Workup: After completion, cool the mixture to room temperature and slowly add it to a beaker of ice water to quench the excess anhydride.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization and Quality Control
The identity and purity of the synthesized 8-Ethyl-2,6-dimethyl-1H-purine must be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the purine ring protons, two methyl groups, and an ethyl group with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Structural confirmation | Signals for all nine unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak [M+H]⁺ at m/z ≈ 177.11.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity, with retention time specific to the compound.[11][12] |
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for 8-Ethyl-2,6-dimethyl-1H-purine, the extensive research on 2,6,8-trisubstituted purines provides a strong basis for predicting its therapeutic potential. Many such derivatives are known to be potent inhibitors of various protein kinases.[3][4]
Hypothesized Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1] Several 2,6,9-trisubstituted purines, such as roscovitine, have been developed as CDK inhibitors and have shown promise as anticancer agents.[1] Given its structural similarity, 8-Ethyl-2,6-dimethyl-1H-purine is a prime candidate for evaluation as a kinase inhibitor. It may act by competing with ATP for the binding site on kinases like CDKs or other receptor tyrosine kinases, such as PDGFRα, which is implicated in certain leukemias.[4]
Caption: Postulated mechanism of action via kinase inhibition.
Potential Therapeutic Indications:
-
Oncology: As a potential kinase inhibitor, this compound could be investigated for its antiproliferative effects in various cancer cell lines.[2][13]
-
Inflammatory Diseases: Some purine derivatives exhibit anti-inflammatory properties, suggesting a possible role in treating inflammatory conditions.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity, a systematic in vitro evaluation is necessary.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate substrate peptide, ATP, and the test compound (8-Ethyl-2,6-dimethyl-1H-purine) dissolved in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding a solution of ATP (at or near its Km value). c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 8-Ethyl-2,6-dimethyl-1H-purine for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
8-Ethyl-2,6-dimethyl-1H-purine is a synthetically accessible purine derivative with a substitution pattern that suggests significant potential for biological activity, particularly as a kinase inhibitor. While direct experimental data on this specific molecule is scarce, this guide provides a solid foundation for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to establish a reference standard.
-
Broad-Spectrum Kinase Screening: Testing the compound against a panel of cancer-relevant kinases to identify primary targets.
-
In Vitro and In Vivo Efficacy Studies: Evaluating its anticancer and anti-inflammatory potential in relevant cellular and animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
The exploration of 8-Ethyl-2,6-dimethyl-1H-purine and similar molecules will undoubtedly contribute to the rich and expanding field of purine-based drug discovery.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2, 4th ed.; Schaumann, E., Ed.; Georg Thieme Verlag: Stuttgart, 1998.
-
ChemBK. 8-ETHYL-2-METHYL-9-PROPYL-6-(PYRROLIDIN-1-YL)-9H-PURINE. Available at: [Link]
- G-protein-coupled receptor-based drug discovery: advances in the use of yeast-based technologies. Biotechnol J. 2008;3(3):373-383.
- Havliček, L., et al. (1997). Synthesis of 2,6,9-trisubstituted purines, a new class of potent and selective cyclin-dependent kinase inhibitors. J Med Chem. 40(4):408-12.
- Gucký, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. Eur J Med Chem. 182:111663.
- Czauderna, M., & Kowalczyk, J. (2000). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 9(3), 433-442.
- Pérez, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Int J Mol Sci. 21(1):161.
-
Scribd. 1-III) Traube Synthesis For Purine. Available at: [Link]
- Simmonds, H. A., et al. (1991). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Wiad Lek. 44(13-18):293-301.
- Căpriţă, R., Căpriţă, A., & Julean, C. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70.
- Oyarzún, J. E., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. 20(4):6894-913.
-
Pérez, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Available at: [Link]
-
Filo. Explain Traube Synthesis. Available at: [Link]
- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
-
PubChem. 7-(2-Dimethylaminoethyl)-8-(hydroxymethyl)-1,3-dimethyl-purine-2,6-dione. Available at: [Link]
-
NIST. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-. Available at: [Link]
-
PubChem. 1H-Purine-2,6-dione, 7-(2-(diethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1). Available at: [Link]
- Reist, E. J., et al. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. J Org Chem. 33(4):1600-3.
-
NIST. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-. Available at: [Link]
- Bergmann, F., & Tamari, M. (1961). The synthesis of 8-substituted purines. J. Chem. Soc., 4468.
-
Stenutz. 8-ethyl-1,3,7-trimethylpurine-2,6-dione. Available at: [Link]
Sources
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 863877-55-8|8-Ethyl-2,6-dimethyl-1H-purine|BLD Pharm [bldpharm.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Explain Traube Synthesis Can you explain the Traube synthesis method for.. [askfilo.com]
- 10. scilit.com [scilit.com]
- 11. jafs.com.pl [jafs.com.pl]
- 12. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
